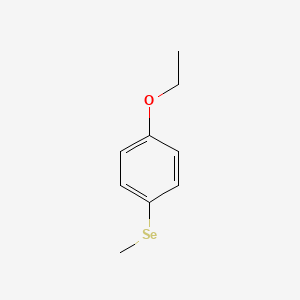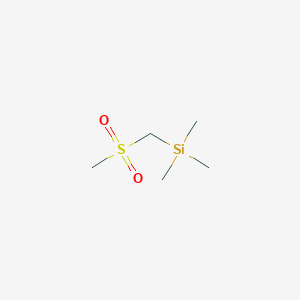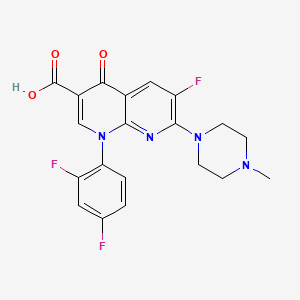
6-Methyl-pyridin-2-YL-methylamine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methyl-pyridin-2-YL-methylamine dihydrochloride is a chemical compound with the molecular formula C7H12Cl2N2. It is commonly used in various chemical and pharmaceutical applications due to its unique properties. The compound is often found in the form of an off-white solid and has a molecular weight of 195.09 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-pyridin-2-YL-methylamine dihydrochloride typically involves the reaction of 6-methyl-2-pyridinemethanol with various reagents. One common method includes the use of azodicarboxylate and triphenylphosphine in tetrahydrofuran (THF) as solvents. The reaction is carried out at room temperature, followed by purification using chromatography .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving automated systems for precise control of reaction parameters .
Chemical Reactions Analysis
Types of Reactions
6-Methyl-pyridin-2-YL-methylamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the methylamine group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like halides and alkoxides are used under basic conditions.
Major Products Formed
Oxidation: N-oxides of 6-Methyl-pyridin-2-YL-methylamine.
Reduction: Various amine derivatives.
Substitution: Compounds with different nucleophilic groups replacing the methylamine.
Scientific Research Applications
6-Methyl-pyridin-2-YL-methylamine dihydrochloride is utilized in several scientific research fields:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme interactions and as a ligand in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Applied in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 6-Methyl-pyridin-2-YL-methylamine dihydrochloride involves its interaction with specific molecular targets. It can act as a ligand, binding to enzymes or receptors and modulating their activity. The pathways involved may include inhibition or activation of enzymatic reactions, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
6-Methyl-2-pyridinemethanamine: Similar structure but without the dihydrochloride component.
(6-Aminomethyl)pyridin-2-yl)methanol dihydrochloride: Contains an additional hydroxyl group.
Uniqueness
6-Methyl-pyridin-2-YL-methylamine dihydrochloride is unique due to its specific chemical structure, which imparts distinct reactivity and binding properties. This makes it particularly valuable in applications requiring precise molecular interactions .
Properties
Molecular Formula |
C7H12Cl2N2 |
|---|---|
Molecular Weight |
195.09 g/mol |
IUPAC Name |
N,6-dimethylpyridin-2-amine;dihydrochloride |
InChI |
InChI=1S/C7H10N2.2ClH/c1-6-4-3-5-7(8-2)9-6;;/h3-5H,1-2H3,(H,8,9);2*1H |
InChI Key |
WGMIURPVRBLRII-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CC=C1)NC.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![2(1h)-Pyridinone,1-(2,3-dihydro-1h-indolyl)-4-methyl-3-[3-(1-piperidinyl)-7-isoquinolinyl]-](/img/structure/B13947629.png)
![2-Amino-1-(7-(hydroxymethyl)-2-azaspiro[4.4]nonan-2-yl)-3-methylbutan-1-one](/img/structure/B13947637.png)
![13-methyl-2-azapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1,3(12),4,6,8,10,13,15,17,19,21-undecaene](/img/structure/B13947644.png)



